1,2,4,5-tetrakis(4-bromophenyl)benzene
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Overview
Description
1,2,4,5-Tetrakis(4-bromophenyl)benzene is an organic compound with the molecular formula C30H18Br4. It is characterized by a benzene ring substituted with four bromophenyl groups at the 1, 2, 4, and 5 positions. This compound is notable for its high molecular weight and unique structural properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene can be synthesized through a nickel-catalyzed Yamamoto coupling reaction. This involves the treatment of this compound with nickel(0) complex in dimethylformamide (DMF) at 80°C for 48 hours . The reaction yields a highly porous organic framework, which is then washed and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Yamamoto coupling reaction provides a scalable approach for its synthesis. The use of nickel catalysts and DMF as a solvent ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
1,2,4,5-Tetrakis(4-bromophenyl)benzene has several applications in scientific research, including:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Serves as a precursor for the synthesis of catalysts used in various organic transformations.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(4-bromophenyl)benzene is largely dependent on its role in specific applications. For instance, in MOFs, it acts as a ligand that coordinates with metal ions to form a stable framework. The bromine atoms facilitate various substitution reactions, enabling the formation of complex structures .
Comparison with Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with carboxyl groups instead of bromine atoms.
1,3,5-Tris(4-bromophenyl)benzene: Contains three bromophenyl groups instead of four, leading to different reactivity and applications.
Uniqueness: 1,2,4,5-Tetrakis(4-bromophenyl)benzene is unique due to its high degree of substitution and the presence of bromine atoms, which enhance its reactivity in substitution and cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C30H18Br4 |
---|---|
Molecular Weight |
698.1 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(4-bromophenyl)benzene |
InChI |
InChI=1S/C30H18Br4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H |
InChI Key |
JYYMXSUAPIUIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
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